molecular formula C21H21BrN2O4 B2490272 ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate CAS No. 868212-15-1

ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate

Cat. No.: B2490272
CAS No.: 868212-15-1
M. Wt: 445.313
InChI Key: WKUKNXBJKZBROT-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a complex organic compound that features a pyrazole ring substituted with an acetyl group and a bromophenyl group

Scientific Research Applications

Ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its pyrazole ring, which is a common motif in many bioactive compounds.

    Materials Science: Use in the synthesis of advanced materials, such as liquid crystals or polymers.

    Biological Studies: Investigation of its biological activity, including anti-inflammatory and anticancer properties.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its biological activity and toxicity. If it’s a chemical reagent, future research could involve exploring its reactivity in different chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or nitriles.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the pyrazole ring and acetyl group.

    Ethyl 2-aminothiazole-4-acetate: Contains a thiazole ring instead of a pyrazole ring.

    Ethyl 4-(4-bromophenyl)-2-methylthiazole-5-carboxylate: Contains a thiazole ring and a carboxylate group.

Uniqueness

Ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is unique due to its combination of a pyrazole ring, bromophenyl group, and acetyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4/c1-3-27-21(26)13-28-20-7-5-4-6-17(20)19-12-18(23-24(19)14(2)25)15-8-10-16(22)11-9-15/h4-11,19H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUKNXBJKZBROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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